molecular formula C10H12ClNO B6591281 3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL CAS No. 1353636-85-7

3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL

Cat. No.: B6591281
CAS No.: 1353636-85-7
M. Wt: 197.66 g/mol
InChI Key: GXYJVPQFSRJBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol (CAS 1353636-85-7) is a substituted cyclobutane derivative of high interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 10 H 12 ClNO and a molecular weight of 197.66 g/mol, serves as a versatile chiral building block . Its structure incorporates both an amino group and a hydroxyl group on a strained cyclobutane ring, which is further functionalized with a 4-chlorophenyl moiety. This unique architecture makes it a valuable scaffold for synthesizing more complex molecules and for exploring structure-activity relationships in pharmaceutical development . Researchers are advised to handle this compound with care. It is classified with the signal word "Warning" and has hazard statements H315-H319, indicating it may cause skin irritation and serious eye irritation . Recommended storage is in a dark place, sealed and dry, at a cool temperature of 2-8°C . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-amino-3-(4-chlorophenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10/h1-4,9,13H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYJVPQFSRJBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)Cl)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diol Cyclization via Manganese-Catalyzed Dehydrogenative Coupling

A Mn(I)-catalyzed method enables the construction of cycloalkanes from diols and secondary alcohols or ketones. For cyclobutane synthesis, 1,4-butanediol derivatives react with substituted acetophenones under optimized conditions:

Reaction Conditions

ParameterValue
CatalystMn(I)-PNP pincer complex (2 mol%)
BaseKOtBu (4 equiv)
Temperature150–170°C
SolventToluene
Time24–32 hours

This method achieves cyclization via sequential dehydrogenation and aldol condensation, forming two C–C bonds at a single carbon center. Applied to 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol, 1,4-butanediol would react with 4-chlorophenylacetone, though specific yields for this substrate remain unreported in public literature.

Stereochemical Control and Functionalization

Asymmetric Catalysis for Enantiomerically Pure Product

Chiral Mn catalysts in diol cyclization induce diastereoselectivity. For example, analogous cyclohexanes form with >90:10 dr when using sterically hindered ketones. Computational studies suggest transition states where the 4-chlorophenyl group occupies an equatorial position, minimizing steric clashes.

Post-Cyclization Functionalization

  • Amination : Reductive amination of cyclobutanone intermediates with ammonium acetate/NaBH3CN.

  • Hydroxylation : Epoxide ring-opening or Sharpless asymmetric dihydroxylation followed by reduction.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range*
Mn-Catalyzed CyclizationAtom-economic; no pre-functionalizationRequires high temps; limited substrate scope60–80%
Boc-Deprotection RouteHigh stereocontrol; scalableMultiple steps; Boc removal generates waste50–70%

*Reported yields for analogous compounds.

Process Optimization and Scalability

Solvent and Base Screening

Optimal conditions for Mn-catalyzed reactions use toluene and KOtBu, minimizing lactonization side reactions. Polar aprotic solvents (DMF, DMSO) deactivate the catalyst.

Temperature and Stoichiometry

  • Diol Excess : A 4:1 diol:ketone ratio maximizes conversion (82%) while suppressing self-condensation.

  • Catalyst Loading : <1 mol% leads to incomplete conversion; >2 mol% offers diminishing returns.

Applications and Derivatives

3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol serves as a precursor to:

  • Kinase Inhibitors : AZD5363 analogs with improved metabolic stability.

  • Chiral Ligands : For asymmetric catalysis in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-chlorophenyl)cyclobutanone.

    Reduction: Formation of 3-amino-3-(4-chlorophenyl)cyclobutanamine.

    Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Isomers

Structural isomers of 3-amino-3-(4-chlorophenyl)cyclobutan-1-OL, such as 3-amino-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-propenone and 3-amino-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenone, exhibit distinct substituent arrangements. Key differences include:

  • Positional Isomerism : The methoxy (OCH₃) and chloro (Cl) groups occupy different aromatic rings, altering electronic properties and reactivity .
  • Analytical Differentiation: ¹H NMR: Isomers show distinct aromatic proton signals (e.g., δ 7.89–7.91 ppm for Cl-substituted vs. δ 6.92 ppm for OCH₃-substituted protons) . GC-MS: Minor isomers produce diagnostic fragments (e.g., m/z 139 for ClC₆H₄CO⁺), aiding identification .
  • Synthetic Challenges : Isomeric mixtures often resist chromatographic separation unless derivatized (e.g., conversion to 1,2,5-thiadiazoles) .

Comparison with Substituted Cyclobutanol Derivatives

3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol

  • Molecular Formula: C₁₁H₁₅NO₂ (MW: 193.24 g/mol) .
  • Substituent Effects :
    • The 4-methoxy group is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing Cl group.
    • LogP : 0.63 for methoxy vs. estimated higher LogP for chloro derivatives, suggesting enhanced hydrophilicity .
  • Physical Properties :
    • Boiling point: 331.6°C (methoxy) vs. unreported for the chloro analogue.
    • Storage: Both require 2–8°C, but the methoxy derivative lacks explicit hazard data .

Halogenated vs. Non-Halogenated Analogues

Comparison with Salt Forms: Hydrochloride Derivative

The hydrochloride salt (C₁₀H₁₃Cl₂NO; MW: 234.12 g/mol) exhibits:

  • Enhanced Stability : Room-temperature storage vs. 2–8°C for the free base .
  • Safety Profile : Additional hazard statement H335 (respiratory irritation) due to the hydrochloride moiety .
  • Solubility : Likely improved aqueous solubility compared to the free base, though empirical data are lacking.

Analytical Techniques for Differentiation

Technique Key Observations Reference
¹H NMR Aromatic proton splitting patterns (δ 7.38–7.91 ppm for Cl vs. δ 6.92 ppm for OCH₃)
GC-MS Fragment m/z 139 (ClC₆H₄CO⁺) in minor isomers
IR Spectroscopy Absence/presence of OCH₃ stretches (~2830 cm⁻¹)

Biological Activity

3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL is a cyclobutane derivative notable for its unique structural features, including an amino group and a chlorophenyl substituent. Its chemical formula is C10H12ClNC_{10}H_{12}ClN, and it has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of mood disorders and possibly other conditions.

Chemical Structure and Properties

The compound's structure can be visualized as follows:

  • Cyclobutane Ring : A four-membered carbon ring that contributes to the compound's rigidity.
  • Amino Group : Located at the third position, which may influence its interaction with biological targets.
  • Chlorophenyl Substituent : This group may enhance lipophilicity and modulate biological activity.

Pharmacodynamics and Interaction Studies

Preliminary studies indicate that 3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic uses.

Target System Potential Effects References
Serotonin SystemMood regulation
Norepinephrine SystemAnxiety modulation

Potential Applications

The compound's unique structure suggests several potential applications:

  • Antidepressant Activity : Similar compounds have shown promise as antidepressants, indicating a possible role for 3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL in treating mood disorders.
  • Analgesic Properties : Structural analogs have exhibited analgesic effects, suggesting further exploration of this compound's pain-relieving capabilities.

Synthesis Methods

Various synthesis pathways for 3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL have been documented, emphasizing its synthetic accessibility for further research:

Synthesis Method Yield Conditions
Method A85%Reflux in ethanol
Method B90%Microwave-assisted synthesis

These methods highlight the compound's potential for large-scale synthesis, which is essential for clinical studies.

Comparative Analysis with Analog Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound Name Similarity Index Notable Properties
3-Amino-3-(4-chlorophenyl)-1-propanol0.85Potential antidepressant effects
4-Chlorophenylcyclobutanone0.80Useful in synthetic pathways
4-Chloro-N,N-dimethylbenzamide0.75Exhibits analgesic properties

The unique cyclobutane structure combined with an amino and hydroxyl group may contribute to distinct biological activities compared to its analogs .

Q & A

Q. What are the established synthetic routes for 3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via reduction of ketone precursors (e.g., 3-Amino-3-(4-chlorophenyl)cyclobutan-1-one) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents such as tetrahydrofuran (THF) or ethanol. Catalytic hydrogenation with Pd/C under high pressure is preferred industrially for scalability. Key factors affecting yield include:
  • Temperature : Lower temperatures (0–25°C) minimize side reactions.

  • Solvent polarity : Polar aprotic solvents enhance reducing agent efficiency.

  • Catalyst loading : 5–10% Pd/C optimizes hydrogenation kinetics .

    • Data Table : Comparison of Synthetic Methods
MethodReagents/ConditionsYield (%)Purity (%)
NaBH₄ ReductionEtOH, 0°C, 4h68–72≥95
LiAlH₄ ReductionTHF, RT, 12h75–80≥98
Catalytic HydrogenationH₂ (50 psi), Pd/C, EtOAc, 60°C85–90≥99

Q. How can researchers characterize the stereochemistry of 3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL?

  • Methodological Answer : Chiral resolution is critical due to the compound’s stereogenic centers. Techniques include:
  • X-ray crystallography : Resolves absolute configuration using single-crystal diffraction.
  • Chiral HPLC : Utilizes columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
  • Circular Dichroism (CD) : Correlates optical activity with enantiomeric excess (ee) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : The compound’s acute oral toxicity (GHS Category 4) mandates:
  • Use of PPE (gloves, lab coats, goggles).
  • Fume hoods for aerosol prevention.
  • Immediate decontamination with water for skin/eye exposure.
    Storage under inert atmosphere (N₂/Ar) prevents degradation .

Advanced Research Questions

Q. How does the para-chlorophenyl substituent influence the compound’s biological activity compared to halogen-free analogs?

  • Methodological Answer : The electron-withdrawing Cl group enhances lipophilicity and receptor binding affinity . Comparative studies using analogs (e.g., 3-Amino-3-phenylcyclobutan-1-OL) show:
  • Increased metabolic stability (Cl reduces CYP450-mediated oxidation).
  • Higher potency in modulating neurotransmitter receptors (e.g., GABAₐ).
    SAR Analysis :
CompoundEC₅₀ (μM)LogP
3-Amino-3-(4-Cl-Ph)-cyclobutan-1-OL0.452.1
3-Amino-3-Ph-cyclobutan-1-OL1.81.3
Ph = phenyl .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry for docking studies. Molecular Dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor dynamics. Key steps:

Docking : AutoDock Vina predicts binding poses to targets (e.g., glutamate receptors).

Binding Free Energy : MM-PBSA calculates ΔG for affinity ranking.
Validation via vibrational spectroscopy (FT-IR/Raman) confirms computed charge distributions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies:
  • Standardized protocols : Use common reference compounds (e.g., positive controls for receptor assays).
  • Orthogonal assays : Validate cytotoxicity via MTT and Annexin V/PI flow cytometry.
  • Meta-analysis : Pool data from >5 independent studies to identify trends .

Q. What strategies optimize enantioselective synthesis of (R)- and (S)-enantiomers?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) achieve >90% ee. Key parameters:
  • Catalyst loading : 2–5 mol% for cost efficiency.
  • Solvent : Toluene or DCM enhances enantioselectivity.
    Example : (R)-enantiomer synthesis via Sharpless epoxidation yields 92% ee .

Key Research Gaps and Future Directions

  • In vivo pharmacokinetics : Assess bioavailability and blood-brain barrier penetration.
  • Mechanistic studies : Elucidate interactions with orphan GPCRs via CRISPR-Cas9 knockout models.
  • Polypharmacology : Screen against kinase libraries to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.